

Synthesis of 16-Aminohexadecanoic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 16-Aminohexadecanoic acid

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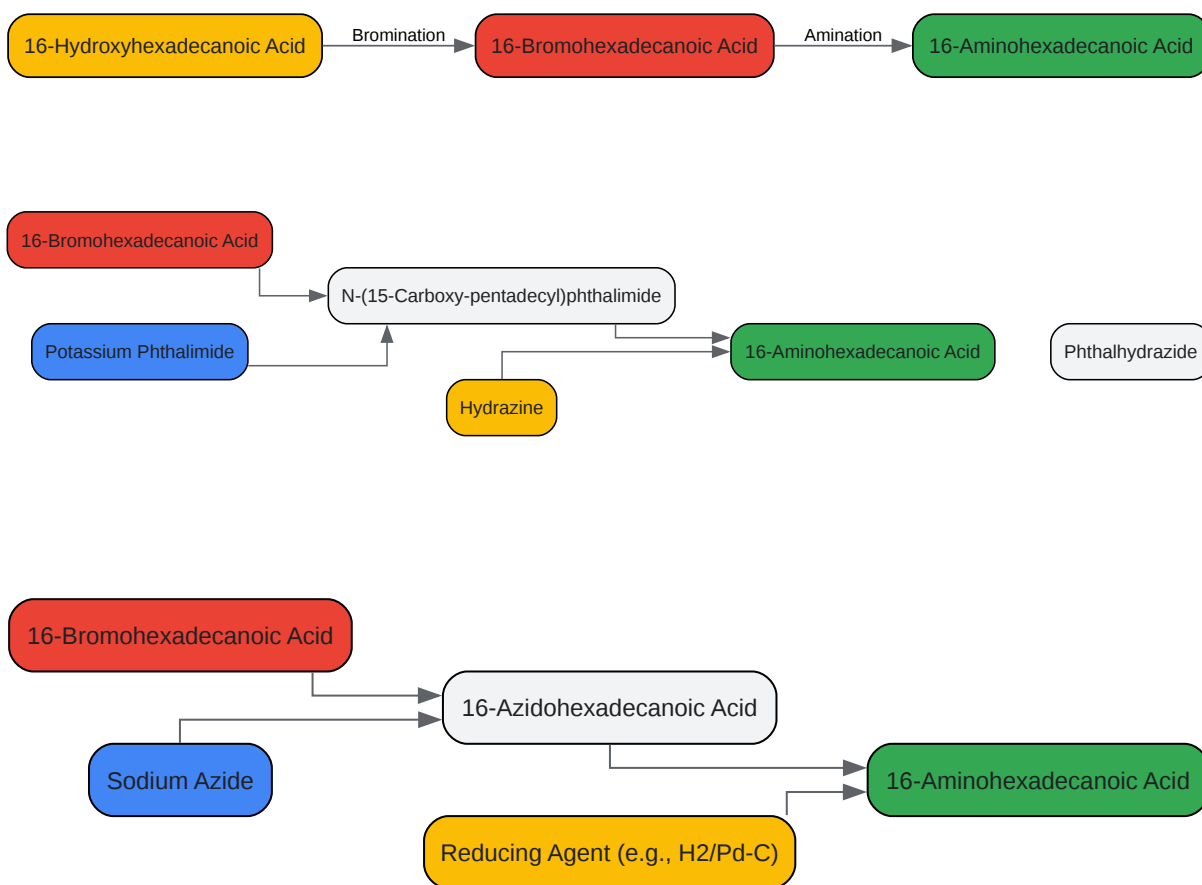
This technical guide provides a comprehensive overview of the chemical synthesis of **16-aminohexadecanoic acid**, a valuable long-chain amino acid utilized in various research and development applications, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).^[1]^[2] This document details the primary synthetic pathways, providing experimentally validated protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

16-Aminohexadecanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a terminal primary amine separated by a fifteen-carbon aliphatic chain.^[1]^[2] This unique structure allows for its versatile use in bioconjugation, surface modification, and as a flexible linker in the design of novel therapeutics. This guide focuses on a robust and commonly employed synthetic route commencing from 16-hydroxyhexadecanoic acid.

Overview of the Synthetic Pathway

The principal synthetic strategy involves a two-step conversion of 16-hydroxyhexadecanoic acid to the target amino acid. The first step is the transformation of the terminal hydroxyl group into a more reactive leaving group, typically a bromide. The subsequent step involves the introduction of the amine functionality by nucleophilic substitution of the bromide. This guide will detail two effective methods for this amination step: the Gabriel synthesis and a method involving an azide intermediate followed by reduction.



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References

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- To cite this document: BenchChem. [Synthesis of 16-Aminohexadecanoic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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